
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is a member of the xanthone family, characterized by its unique structure which includes hydroxy groups at positions 3 and 8, a methyl group at position 6, an oxo group at position 9, and a carboxylic acid group at position 1. This compound is known for its diverse biological activities and has been isolated from various natural sources, including fungi such as Microdiplodia and Aspergillus sydowii .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydroxybenzoic acids and phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can inhibit the growth of microorganisms or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 3,8-Dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid methyl ester
- 4-Hydroxyvertixanthone
Uniqueness
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dual hydroxy groups and carboxylic acid functionality make it a versatile compound for various applications .
Properties
CAS No. |
98973-45-6 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20) |
InChI Key |
XSPSQSXYKJASKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)
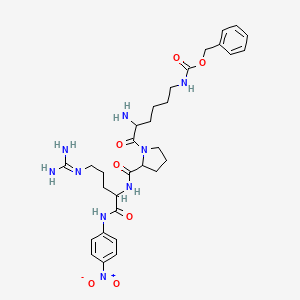
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
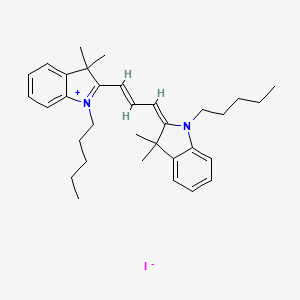
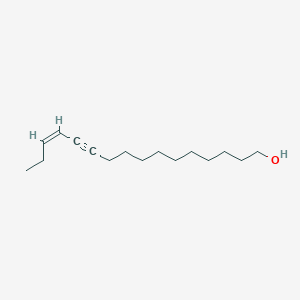
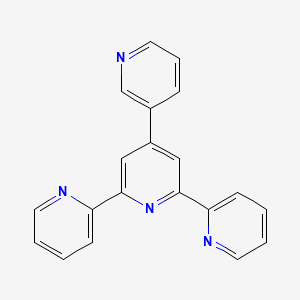

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
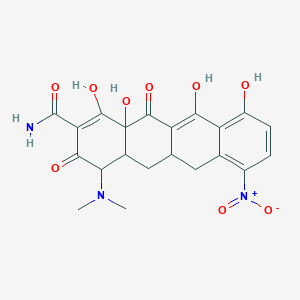
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
